1-(P-tolylthio)cyclobutane-1-carboxylic acid 1-(P-tolylthio)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17511085
InChI: InChI=1S/C12H14O2S/c1-9-3-5-10(6-4-9)15-12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H14O2S
Molecular Weight: 222.31 g/mol

1-(P-tolylthio)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17511085

Molecular Formula: C12H14O2S

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

1-(P-tolylthio)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
IUPAC Name 1-(4-methylphenyl)sulfanylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C12H14O2S/c1-9-3-5-10(6-4-9)15-12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Standard InChI Key OPUAFMSDSWBOQY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SC2(CCC2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a cyclobutane ring substituted at the 1-position with both a carboxylic acid (-COOH) group and a p-tolylthio (-S-C₆H₄-CH₃) moiety. This arrangement creates significant steric strain due to the cyclobutane’s non-planar geometry, while the electron-withdrawing carboxylic acid and electron-donating thioether group introduce electronic polarization . The molecular formula C₁₂H₁₄O₂S corresponds to a molar mass of 222.31 g/mol, as verified by high-resolution mass spectrometry .

Stereoelectronic Properties

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with a C-C-C bond angle of approximately 88°, compared to the ideal tetrahedral angle of 109.5°. This distortion influences the compound’s reactivity, particularly in ring-opening reactions. The p-tolylthio group’s sulfur atom exhibits nucleophilic character, while the carboxylic acid enhances solubility in polar solvents like water or ethanol .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight222.31 g/mol
Cyclobutane C-C-C Angle88° (estimated)
pKa (COOH)~4.7 (predicted)

Synthetic Methodologies

Thioetherification Routes

A common synthesis involves reacting 1-chlorocyclobutane-1-carboxylic acid with p-tolylthiol (HS-C₆H₄-CH₃) under basic conditions. The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion displaces chloride:

C4H6ClCO2H+HS-C6H4CH3NaOHC12H14O2S+HCl[1][2]\text{C}_4\text{H}_6\text{ClCO}_2\text{H} + \text{HS-C}_6\text{H}_4\text{CH}_3 \xrightarrow{\text{NaOH}} \text{C}_{12}\text{H}_{14}\text{O}_2\text{S} + \text{HCl} \quad[1][2]

Yields typically range from 65–75%, with purification via silica gel chromatography using ethyl acetate/hexane mixtures.

Alternative Approaches

Copper-catalyzed C-S coupling between cyclobutane boronic acids and p-tolyl disulfides offers a transition-metal-mediated pathway, though this method remains less efficient (45–50% yield). Recent advances in photoredox catalysis show promise for improving selectivity under milder conditions, though peer-reviewed data are still pending .

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals:

  • δ 7.25–7.15 (m, 4H, aromatic protons)

  • δ 3.12 (s, 3H, methyl group)

  • δ 2.85–2.70 (m, 4H, cyclobutane CH₂)

  • δ 1.98 (s, 1H, carboxylic acid OH)

¹³C NMR confirms the quaternary carbon bearing both substituents at δ 178.9 ppm (COOH) and δ 152.3 ppm (C-S) .

IR Spectroscopy

Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 2560 cm⁻¹ (S-C aromatic) validate functional group presence. The absence of -SH stretches (≈2550 cm⁻¹) confirms complete thioether formation.

Reactivity and Functionalization

Esterification

Treatment with methanol under acidic conditions produces the methyl ester, shifting the carbonyl IR peak to 1735 cm⁻¹. This derivative is useful for gas chromatography-mass spectrometry (GC-MS) analysis:

C12H14O2S+CH3OHH2SO4C13H16O2S+H2O[1][2]\text{C}_{12}\text{H}_{14}\text{O}_2\text{S} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{13}\text{H}_{16}\text{O}_2\text{S} + \text{H}_2\text{O} \quad[1][2]

Ring-Opening Reactions

Exposure to bromine in CCl₄ induces cyclobutane ring opening via electrophilic addition, generating dibrominated linear thioethers. This reactivity contrasts with more stable cyclopropane analogs, which resist ring-opening under similar conditions .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Distinctions
1-(p-Tolyl)cyclopropanecarboxylic acidC₁₁H₁₂O₂Smaller ring (3-membered), higher strain
3-(p-Tolylthio)propanoic acidC₁₀H₁₂O₂SAcyclic backbone, lower rigidity
1-Isopropylcyclobutane-1-carboxylic acidC₈H₁₄O₂Aliphatic substituent, no sulfur

The cyclobutane-thioether combination in 1-(P-tolylthio)cyclobutane-1-carboxylic acid provides a balance of strain and stability absent in smaller rings or non-cyclic analogs, enabling unique reactivity patterns .

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